1-[(2,5-Difluorophenyl)sulfonyl]-4-(3-methylbutyl)piperazine
Description
1-[(2,5-DIFLUOROPHENYL)SULFONYL]-4-ISOPENTYLPIPERAZINE is a chemical compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a difluorophenyl group attached to a sulfonyl moiety, which is further connected to an isopentyl-substituted piperazine ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Properties
Molecular Formula |
C15H22F2N2O2S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-4-(3-methylbutyl)piperazine |
InChI |
InChI=1S/C15H22F2N2O2S/c1-12(2)5-6-18-7-9-19(10-8-18)22(20,21)15-11-13(16)3-4-14(15)17/h3-4,11-12H,5-10H2,1-2H3 |
InChI Key |
UGGHQPCYWGMLKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-DIFLUOROPHENYL)SULFONYL]-4-ISOPENTYLPIPERAZINE typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 4-isopentylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-[(2,5-DIFLUOROPHENYL)SULFONYL]-4-ISOPENTYLPIPERAZINE can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-DIFLUOROPHENYL)SULFONYL]-4-ISOPENTYLPIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,5-DIFLUOROPHENYL)SULFONYL]-4-ISOPENTYLPIPERAZINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-DIFLUOROPHENYL)SULFONYL]-4-ISOPENTYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the binding affinity of the compound to its target, while the sulfonyl and piperazine moieties contribute to its overall stability and solubility. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,5-Difluorophenyl)sulfonyl]bicyclo[2.1.0]pentane
- Difluoromethyl phenyl sulfone
- 1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine
Uniqueness
1-[(2,5-DIFLUOROPHENYL)SULFONYL]-4-ISOPENTYLPIPERAZINE is unique due to its specific substitution pattern on the phenyl ring and the presence of an isopentyl group on the piperazine ring
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
